1,6-Diisocyanato-2,2,4-trimethylhexane

Catalog No.
S8107797
CAS No.
32052-51-0
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diisocyanato-2,2,4-trimethylhexane

CAS Number

32052-51-0

Product Name

1,6-Diisocyanato-2,2,4-trimethylhexane

IUPAC Name

1,6-diisocyanato-2,2,4-trimethylhexane

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3

InChI Key

ATOUXIOKEJWULN-UHFFFAOYSA-N

SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O

Canonical SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O

Description

2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid.

1,6-Diisocyanato-2,2,4-trimethylhexane, also known as 2,2,4-trimethylhexa-1,6-diyl diisocyanate, is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. This compound is characterized as a yellow liquid at room temperature and has a predicted boiling point of approximately 283.8 °C. It is classified under the category of diisocyanates, which are known for their high reactivity due to the presence of isocyanate functional groups (-N=C=O) .

TMDI is likely to share similar safety concerns with other diisocyanates. These compounds are respiratory irritants and can cause skin and eye irritation upon contact. Inhalation can lead to coughing, wheezing, and difficulty breathing. Long-term exposure might cause occupational asthma [].

Typical of isocyanates:

  • Reaction with Water: When exposed to moisture, it generates carbon dioxide and amines, which can lead to the formation of urea derivatives.
  • Reaction with Alcohols: It readily reacts with hydroxyl-containing compounds (like alcohols) to form urethane linkages through a nucleophilic addition mechanism.
  • Polymerization: Isocyanates can initiate polymerization reactions when in contact with amines or alcohols, leading to the formation of polyurethanes or polyisocyanates .

The biological activity of 1,6-Diisocyanato-2,2,4-trimethylhexane is primarily associated with its potential mutagenic effects and allergenic properties. While studies on related compounds like hexamethylene diisocyanate have shown no significant mutagenic effects in various assays (e.g., Ames test), there are concerns regarding occupational exposure leading to sensitization and allergic reactions in individuals handling these substances .

Furthermore, isocyanates are known to react with proteins in biological systems, potentially leading to adverse health effects such as respiratory issues and skin sensitization .

1,6-Diisocyanato-2,2,4-trimethylhexane can be synthesized through several methods:

  • From 2,2,4-trimethylhexane: The compound can be synthesized by reacting 2,2,4-trimethylhexanol with phosgene or another source of isocyanate groups under controlled conditions.
  • Direct Synthesis: Another method involves the direct reaction of 1,6-diamino-2,2,4-trimethylhexane with phosgene or other isocyanate precursors .

These synthesis methods must be conducted with caution due to the toxic nature of the intermediates involved.

1,6-Diisocyanato-2,2,4-trimethylhexane finds applications in various fields:

  • Polyurethane Production: It is primarily used in the production of polyurethane foams and coatings due to its ability to form strong cross-linked structures.
  • Adhesives and Sealants: The compound serves as a key ingredient in high-performance adhesives and sealants used in construction and automotive industries.
  • Coatings: Its reactivity allows it to be utilized in specialty coatings that require durability and resistance to environmental factors .

Research indicates that 1,6-Diisocyanato-2,2,4-trimethylhexane interacts significantly with biological molecules. Its high reactivity allows it to bind with proteins and other biomolecules in living organisms. This interaction can lead to modifications that may trigger immune responses or toxicological effects. Studies on similar compounds have highlighted the importance of understanding these interactions for assessing occupational health risks .

Several compounds share structural similarities with 1,6-Diisocyanato-2,2,4-trimethylhexane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Hexamethylene DiisocyanateC6H10N2O2Widely used in coatings; potential allergen
1,6-DiisocyanatohexaneC6H10N2OSimpler structure; used similarly in polyurethane synthesis
1-Isocyanato-3-isocyanatomethylbenzeneC10H8N2OAromatic structure; used in specialty polymers

Uniqueness:
1,6-Diisocyanato-2,2,4-trimethylhexane's unique branched structure allows for enhanced compatibility and performance in polyurethane applications compared to its linear counterparts like hexamethylene diisocyanate. Its branched nature contributes to improved mechanical properties and thermal stability in end products .

Physical Description

2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid.
Liquid

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

210.136827821 g/mol

Monoisotopic Mass

210.136827821 g/mol

Heavy Atom Count

15

UNII

X92D8F674P

General Manufacturing Information

Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Hexane, 1,6-diisocyanato-2,2,4-trimethyl-: ACTIVE

Dates

Modify: 2023-11-23

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